Glucagon

Vue d'ensemble

Description

Le glucagon est une hormone peptidique produite par les cellules alpha du pancréas. Il joue un rôle crucial dans la régulation de la glycémie en augmentant la concentration de glucose et d'acides gras dans le sang. Le this compound est considéré comme la principale hormone catabolique de l'organisme, agissant à l'opposé de l'insuline, qui abaisse la glycémie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glucagon peut être synthétisé par la technologie de l'ADN recombinant. Cela implique l'insertion du gène codant pour le this compound dans un hôte microbien, comme Escherichia coli, qui produit ensuite l'hormone. Le processus de synthèse comprend l'élimination du peptide signal du préprothis compound pour former le prothis compound, qui est ensuite clivé pour produire le this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement des procédés microbiens utilisant la technologie de l'ADN recombinant. La teneur en protéines et en ADN provenant des cellules hôtes est déterminée par des méthodes validées afin de garantir la pureté et l'efficacité du this compound produit .

Analyse Des Réactions Chimiques

Key Enzymatic Steps in Glucagon Maturation:

| Enzyme | Substrate | Product | Role |

|---|---|---|---|

| Signal peptidase | Preprothis compound | Prothis compound | Removes N-terminal signal peptide |

| PC2 | Prothis compound | This compound | Cleaves at Lys-Arg and Arg-Arg sites |

Receptor Binding and Signal Transduction

This compound binds to the G protein-coupled this compound receptor (GCGR), initiating a cascade of intracellular reactions:

-

Receptor Activation : Conformational changes in GCGR activate Gαs and Gαq proteins .

-

cAMP Production : Gαs stimulates adenylate cyclase, converting ATP to cyclic AMP (cAMP) .

-

Protein Kinase A (PKA) Activation : cAMP activates PKA, which phosphorylates downstream targets (e.g., glycogen phosphorylase kinase) .

Signal Transduction Pathway:

| Step | Reaction | Key Molecules | Outcome |

|---|---|---|---|

| 1 | This compound + GCGR → Gαs activation | GCGR, Gαs | Receptor-ligand binding |

| 2 | ATP → cAMP | Adenylate cyclase | ↑ cAMP levels |

| 3 | cAMP → PKA activation | PKA | Phosphorylation of metabolic enzymes |

Enzymatic Regulation in Glucose Metabolism

This compound modulates hepatic glucose output via phosphorylation cascades:

Glycogenolysis Activation:

-

Glycogen Phosphorylase Kinase : Activated by PKA-mediated phosphorylation, which subsequently phosphorylates glycogen phosphorylase (PYG) .

-

Glycogen Phosphorylase (PYG) : Converts glycogen to glucose-1-phosphate (G1P), hydrolyzed to glucose by glucose-6-phosphatase (G6Pase) .

Glycogenesis Inhibition:

Transcriptional Regulation of Metabolic Enzymes

This compound enhances gluconeogenesis via transcriptional upregulation:

-

PEPCK : Phosphoenolpyruvate carboxykinase expression is increased via CREB and PGC-1α activation .

-

G6Pase : Glucose-6-phosphatase activity is upregulated to promote glucose release .

Gene Expression Modulation:

| Enzyme | Regulatory Factor | Mechanism |

|---|---|---|

| PEPCK | PGC-1α, CREB | cAMP/PKA pathway activates CREB, which binds CRE in the PEPCK promoter |

| G6Pase | HNF-4α | Coactivated by PGC-1α |

Interactions with Lipids and Fatty Acids

Free fatty acids (FFAs) directly influence this compound secretion and activity:

-

Stimulatory Effects : Saturated FFAs (e.g., palmitate) enhance this compound release via GPR40/FFAR1 receptors .

-

Long-Term Exposure : Prolonged FFA exposure induces hyperglucagonemia through oxidative stress and AMPK activation .

Solubility and Stability Reactions

This compound’s physicochemical properties affect its reactivity:

-

Solubility : Insoluble in water or organic solvents but soluble in dilute acids (pH <3) or alkalis (pH >9) .

-

Degradation : Fibril formation occurs at high concentrations (>1 mg/mL) or elevated temperatures .

Stability Profile:

| Condition | Stability | Notes |

|---|---|---|

| pH 2.5–3.0 | Stable for months at 4°C | Optimal for storage |

| Neutral pH | Rapid fibril formation | Avoid in formulations |

Applications De Recherche Scientifique

Clinical Applications in Diabetes Management

1.1. Counteracting Hypoglycemia

Glucagon is primarily recognized for its role in counteracting hypoglycemia, particularly in individuals with diabetes. When blood glucose levels drop, this compound stimulates the liver to release glucose into the bloodstream, thereby raising blood sugar levels. This action is vital for patients experiencing severe hypoglycemic events, where this compound can be administered as an emergency treatment.

1.2. This compound-like Peptide-1 Receptor Agonists

Recent research has highlighted this compound's potential as a target for diabetes therapies, particularly in combination with this compound-like peptide-1 receptor agonists. These therapies aim to enhance insulin secretion while simultaneously inhibiting this compound secretion, leading to improved glycemic control in type 2 diabetes patients. Studies have shown that this compound receptor antagonists can improve insulin sensitivity and glucose tolerance .

Innovations in Measurement Techniques

2.1. Advanced Immunoassays

The development of innovative measurement techniques, such as dual-antibody-linked immunosorbent assays (ELISA), has significantly improved the accuracy of this compound quantification in clinical settings. Traditional methods faced challenges due to cross-reactivity with prothis compound-derived products; however, new assays have clarified the physiological roles of this compound and its clinical implications .

Role in Metabolic Disorders

3.1. Amino Acid Metabolism

Recent findings indicate that this compound also plays a role in amino acid metabolism, promoting the utilization of amino acids for energy production during fasting states . This function is particularly significant for individuals with metabolic disorders where amino acid dysregulation is present.

3.2. Implications for Obesity Treatment

This compound's effects on energy expenditure and fat metabolism suggest its potential application in obesity treatment strategies. By modulating energy balance through its effects on appetite and metabolism, this compound may serve as a therapeutic target for weight management interventions .

Case Studies and Research Findings

Mécanisme D'action

Glucagon exerts its effects by binding to specific this compound receptors on the cell membrane, which are G-protein coupled receptors. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which phosphorylates and activates various enzymes involved in glycogenolysis and gluconeogenesis, leading to the release of glucose into the bloodstream .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires au glucagon comprennent les agonistes du récepteur du peptide-1 de type this compound (GLP-1), tels que l'exénatide et la liraglutide. Ces composés jouent également un rôle dans le métabolisme du glucose mais ont des mécanismes d'action et des applications thérapeutiques différents .

Unicité du this compound : Ce qui distingue le this compound des composés similaires, c'est son rôle principal dans l'augmentation de la glycémie en favorisant la glycogénolyse et la néoglucogenèse dans le foie. Contrairement aux agonistes du récepteur GLP-1, qui améliorent principalement la sécrétion d'insuline et inhibent la libération de this compound, le this compound stimule directement la production de glucose .

Activité Biologique

Glucagon is a peptide hormone produced by the alpha cells of the pancreas, primarily responsible for regulating glucose metabolism. Its main function is to increase blood glucose levels by promoting glycogenolysis and gluconeogenesis in the liver. Recent research has expanded our understanding of this compound's biological activity, revealing its involvement in various metabolic processes beyond mere glucose regulation.

This compound exerts its effects through specific receptors, primarily the this compound receptor (GCGR), which is a G protein-coupled receptor. Upon binding to this compound, GCGR activates several intracellular signaling pathways:

- cAMP Pathway : Activation of adenylyl cyclase leads to increased cyclic adenosine monophosphate (cAMP) levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins that enhance gluconeogenesis and glycogenolysis in hepatocytes .

- Calcium Signaling : this compound also activates phospholipase C (PLC), resulting in increased inositol trisphosphate (IP3) and calcium release from the endoplasmic reticulum, further promoting metabolic processes .

Physiological Roles

- Glucose Metabolism : this compound plays a critical role in maintaining blood glucose levels during fasting and hypoglycemic events. It stimulates:

- Amino Acid Metabolism : Recent studies indicate that this compound enhances amino acid metabolism, particularly during periods of fasting or low carbohydrate intake. This includes promoting the uptake and utilization of amino acids for gluconeogenesis .

- Fat Metabolism : this compound facilitates lipolysis, the breakdown of fats into fatty acids and glycerol, which can be used as alternative energy sources during prolonged fasting .

Clinical Applications

This compound's therapeutic uses have evolved significantly. It is primarily known for its role in treating severe hypoglycemia in diabetic patients. Recent advancements include:

- Intranasal Formulations : Clinical trials have demonstrated that intranasal this compound is as effective as traditional injectable forms, achieving rapid increases in blood glucose levels within 30 minutes .

- Closed-loop Systems : Automated insulin delivery systems incorporating this compound have shown promise in reducing hypoglycemic events by dynamically adjusting hormone delivery based on real-time glucose monitoring .

Case Study 1: Efficacy of Intranasal this compound

In a multicenter trial involving adults with type 1 diabetes, intranasal this compound was administered following induced hypoglycemia. The treatment resulted in a significant increase in plasma glucose levels within 30 minutes, with success rates reaching up to 100% .

Case Study 2: Closed-loop Insulin Delivery

A study involving closed-loop systems demonstrated that automated this compound delivery significantly reduced time spent in hypoglycemic ranges compared to placebo treatments. Participants receiving high-gain this compound experienced fewer hypoglycemic events and required less carbohydrate intervention .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been reported:

- Cardiovascular Effects : Increased heart rate and blood pressure have been observed following this compound administration, particularly in cases of beta-blocker overdose .

- Gastrointestinal Symptoms : Nausea and vomiting are common side effects, occurring in approximately 10% of administrations .

Summary Table of this compound's Biological Activity

| Function | Mechanism | Clinical Relevance |

|---|---|---|

| Glucose Regulation | Stimulates glycogenolysis and gluconeogenesis | Treatment for hypoglycemia |

| Amino Acid Metabolism | Enhances amino acid uptake for gluconeogenesis | Potential role in muscle metabolism |

| Lipid Metabolism | Promotes lipolysis | Energy source during prolonged fasting |

| Cardiovascular Effects | Increases heart rate and blood pressure | Caution in patients with cardiovascular issues |

| Gastrointestinal Effects | May cause nausea and vomiting | Important for patient management |

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASNOZXLGMXCHN-ZLPAWPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H225N43O49S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016809 | |

| Record name | Glucagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Glucagon binds to the glucagon receptor activating Gsα and Gq. This activation activates adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A. Activating Gq activates phospholipase C, increases production of inositol 1,4,5-triphosphate, and releases intracellular calcium. Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, which phosphorylates glycogen, causing its breakdown. Glucagon also relaxes smooth muscle of the stomach, duodenum, small bowel, and colon., Glucagon increases the blood glucose concentration by mobilizing hepatic glycogen and thus is effective only when hepatic glycogen is available. Patients with reduced glycogen stores (eg, starvation, adrenal insufficiency, alcoholic hypoglycemia) cannot respond to glucagon., Glucagon produces extra hepatic effects that are independent of its hyperglycemic action. Although the exact mechanism(s) of action has not been conclusively determined, glucagon produces relaxation of smooth muscle of the stomach, duodenum, small intestine, and colon. The drug has also been shown to inhibit gastric and pancreatic secretions., Promotes hepatic glycogenolysis and gluconeogenesis. Stimulates adenylate cyclase to produce increased cyclic-AMP, which is involved in a series of enzymatic activities. The resultant effects are increased concentrations of plasma glucose, a relaxant effect on smooth musculature, and an inotropic myocardial effect. Hepatic stores of glycogen are necessary for glucagon to elicit an antihypoglycemic effect. | |

| Record name | Glucagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER | |

CAS No. |

9007-92-5, 16941-32-5 | |

| Record name | Glucagon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00040 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucagon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCAGON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: How does glucagon interact with its target and what are the downstream effects?

A1: this compound exerts its primary effects by binding to the this compound receptor (GCGR), a G protein-coupled receptor primarily located in the liver. [, ] This binding triggers a signaling cascade, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). [, , , ] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various enzymes involved in glucose metabolism. [, ] This cascade ultimately promotes hepatic glucose production (HGP) by stimulating glycogenolysis and gluconeogenesis. [, , , ]

Q2: Does this compound have any extra-hepatic effects?

A2: While the liver is the primary target, this compound also exerts actions on other tissues. For instance, this compound can directly stimulate lipolysis in adipose tissue, although this effect might be less prominent at physiological this compound concentrations. [] Additionally, this compound influences satiety signaling in the brain, although the mechanisms are complex and may involve interplay with other hormones like ghrelin. []

Q3: What is the role of mini-glucagon in the heart?

A3: Research suggests that cardiac cells process this compound into its C-terminal fragment, mini-glucagon (19-29). [] This fragment plays a crucial role in the positive inotropic effect of this compound on the heart. Mini-glucagon triggers the release of arachidonic acid (AA) from cardiac cells, which in turn influences calcium homeostasis and potentiates the contractile effects of this compound and cAMP. []

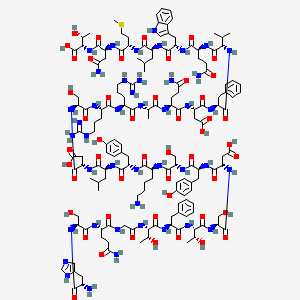

Q4: What is the molecular structure of this compound?

A4: this compound is a 29-amino acid peptide hormone with the following sequence: His-Ser-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Ser-Arg-Arg-Ala-Gln-Asp-Phe-Val-Gln-Trp-Leu-Met-Asn-Thr.

Q5: Are there any modifications in this compound structure that impact its activity?

A5: Yes, even subtle modifications in the this compound structure can significantly impact its activity and receptor selectivity. For instance, replacing four amino acids in the N-terminal extracellular domain of the this compound-Like Peptide-1 receptor (GLP-1R) with the corresponding residues from the this compound receptor drastically reduces its affinity for GLP-1 and increases its affinity for this compound. [] Similarly, fluorescent labeling of tryptophan-25 in this compound, while retaining its binding and adenylate cyclase activation capabilities, provides a valuable tool to study receptor disposition in cell membranes. []

Q6: How can we study the degradation of this compound?

A6: Novel assays utilizing fluoresceinated and biotinylated this compound, labeled at the N- and C-termini respectively, have been developed to study this compound degradation. [] Proteolysis of this labeled this compound separates the two tags, allowing for quantification of the degradation process using techniques like fluorescence or fluorescence polarization. []

Q7: How is this compound secretion regulated within pancreatic islets?

A7: this compound secretion is tightly regulated by paracrine signaling within pancreatic islets. Insulin, released by β-cells, plays a key role in suppressing this compound secretion from α-cells. [] This inhibitory effect of insulin involves direct modulation of α-cell signaling pathways and interaction with GABAergic mechanisms. [, ] Conversely, glycine, acting via α-cell glycine receptors, emerges as a primary stimulator of this compound release. []

Q8: How does γ-hydroxybutyrate (GHB) influence this compound secretion?

A8: GHB, produced by β-cells in response to glucose, acts as an inhibitory neurotransmitter on α-cells. [] This suggests that GHB, alongside glycine, contributes to the intricate receptor-based mechanism controlling this compound release in response to metabolic signals. []

Q9: What is the role of this compound in the development of type 2 diabetes?

A9: In type 2 diabetes, dysregulation of this compound secretion contributes to hyperglycemia. [, ] Elevated this compound levels, coupled with insulin resistance, result in excessive hepatic glucose production, further exacerbating hyperglycemia. [, , ]

Q10: Can this compound antagonism be a potential therapeutic target for type 2 diabetes?

A10: Yes, this compound antagonism is a promising therapeutic avenue for type 2 diabetes. By blocking this compound's action on the liver, this compound antagonists aim to reduce HGP and improve glycemic control. [, , ] Various approaches are being investigated, including monoclonal antibodies that block the this compound receptor, offering potential for improved glucose management in individuals with type 2 diabetes. [, ]

Q11: What are the limitations of using this compound or thyroid hormone individually for treating metabolic diseases?

A11: While both this compound and thyroid hormone (T3) hold potential for treating metabolic diseases, their individual use is hampered by adverse effects. [] this compound can induce hyperglycemia, while T3 can lead to tachycardia and bone loss. []

Q12: How does the hybrid this compound/T3 conjugate overcome these limitations?

A12: The this compound/T3 conjugate leverages the beneficial effects of both hormones while minimizing their individual side effects. [] Studies in rodent models demonstrate its effectiveness in reducing cholesterol, reversing steatohepatitis, improving glucose tolerance, and reducing body weight without significant cardiovascular side effects. []

Q13: How does this compound affect bile flow and bile acid metabolism?

A13: this compound stimulates bile flow through a mechanism distinct from that of secretin, involving different receptors. [] While secretin increases bicarbonate concentration in bile, this compound does not. [] Intriguingly, this compound potentiates secretin-stimulated bile flow, indicating a complex interplay between these hormones in regulating bile secretion. [] In patients with cirrhosis and liver cancer, this compound administration after hepatectomy leads to a decrease in total bile acids, highlighting its potential role in managing bile acid metabolism in liver disease. []

Q14: How does this compound influence glucose levels during fasting?

A15: this compound plays a critical role in maintaining glucose levels during prolonged fasting. [] By promoting HGP, this compound ensures a steady supply of glucose to vital organs when dietary intake is absent. Studies in dogs demonstrate that suppressing this compound secretion during fasting leads to a significant decline in glucose production, underscoring its importance in this metabolic state. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.